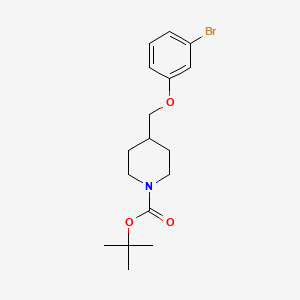

1-BOC-4-(3-bromophenoxymethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-BOC-4-(3-bromophenoxymethyl)piperidine: is a chemical compound with the molecular formula C17H24BrNO3 and a molecular weight of 370.28 g/mol . It is a piperidine derivative, often used in research and development within the fields of chemistry and pharmaceuticals.

Applications De Recherche Scientifique

Chemistry: In chemistry, 1-BOC-4-(3-bromophenoxymethyl)piperidine is used as a building block for the synthesis of more complex molecules .

Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs that target specific biological pathways .

Mécanisme D'action

Target of Action

The primary targets of “1-BOC-4-(3-bromophenoxymethyl)piperidine” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. As research progresses, we will gain a better understanding of these effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine typically involves multi-step reactions. One common method includes the reaction of tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature, followed by quenching with sodium hydrogencarbonate . Another method involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium acetate in 1,4-dioxane under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-BOC-4-(3-bromophenoxymethyl)piperidine undergoes various chemical reactions, including substitution reactions. For example, it can react with trifluoroacetic acid and sodium hydrogencarbonate .

Common Reagents and Conditions:

- Trifluoroacetic acid in dichloromethane

- Sodium hydrogencarbonate

- (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride

- Potassium acetate in 1,4-dioxane

Major Products: The major products formed from these reactions include intermediates that can be further processed into various derivatives for research purposes .

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate

- tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

Uniqueness: 1-BOC-4-(3-bromophenoxymethyl)piperidine is unique due to its specific bromophenoxy group, which imparts distinct chemical properties and reactivity compared to other similar piperidine derivatives .

Activité Biologique

1-BOC-4-(3-bromophenoxymethyl)piperidine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C16H22BrNO2

- CAS Number : 180847-24-9

- IUPAC Name : this compound

The compound contains a piperidine ring with a bromophenyl group, which contributes to its biological properties.

Biological Activity

This compound exhibits various biological activities, primarily associated with its interaction with specific receptors and enzymes. The compound has been studied for its potential therapeutic effects in several areas:

The biological activity of this compound is largely attributed to its ability to modulate receptor activity and enzyme function. It is believed to interact with G protein-coupled receptors (GPCRs), particularly GPR120, which is implicated in metabolic processes such as glucose regulation and lipid metabolism .

Pharmacological Effects

Research indicates that this compound may have the following pharmacological effects:

- Anti-diabetic Properties : It has shown potential in modulating insulin sensitivity and glucose metabolism, making it a candidate for diabetes treatment .

- Anti-inflammatory Activity : The compound may exert anti-inflammatory effects through its action on specific signaling pathways related to inflammation .

- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective properties, potentially benefiting conditions like neurodegeneration .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Ring : The initial step includes creating the piperidine structure through cyclization reactions.

- Boc Protection : The amine group is protected using a Boc (tert-butoxycarbonyl) group to enhance stability during further reactions.

- Bromophenyl Substitution : The bromophenyl moiety is introduced via nucleophilic substitution reactions.

Propriétés

IUPAC Name |

tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWCHLAMFXUHOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682184 |

Source

|

| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180847-24-9 |

Source

|

| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.